

An In-depth Technical Guide to 4-Ethylnitrobenzene (CAS 100-12-9)

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Compound of Interest

Compound Name: 4-Ethylnitrobenzene

Cat. No.: B091404

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Ethylnitrobenzene** (CAS No. 100-12-9), a pivotal chemical intermediate in various industrial and research applications. This document details its chemical and physical properties, synthesis and reaction protocols, and critical safety information, presented in a format tailored for scientific and technical professionals.

Chemical and Physical Properties

4-Ethylnitrobenzene is an aromatic nitro compound characterized by an ethyl group at the para position relative to the nitro substituent on a benzene ring.^[1] It is typically a colorless to light yellow liquid under standard conditions.^{[1][2]} Its properties make it a versatile building block in organic synthesis.^[1]

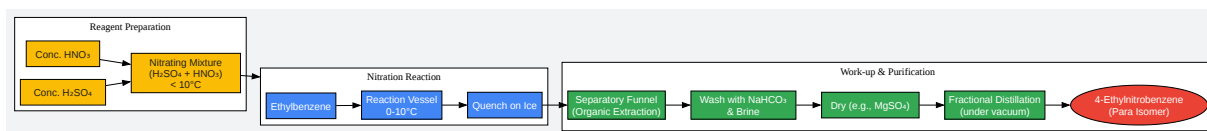
Table 1: Physicochemical Properties of **4-Ethylnitrobenzene**

Property	Value	Reference(s)
CAS Number	100-12-9	[3]
Molecular Formula	C ₈ H ₉ NO ₂	[3]
Molecular Weight	151.17 g/mol	[2]
Appearance	Light yellow to orange clear liquid	[4]
Boiling Point	242 to 246 °C	[4][5]
Melting Point	-18 °C	[4][6]
Density	1.12 g/cm ³ (at 20°C)	[4][6]
Flash Point	117 °C	[4][5][6]
Refractive Index	~1.545 (at 20°C)	[4][6]
Solubility	Insoluble in water; soluble in organic solvents like ethanol and ether.	[1]
IUPAC Name	1-ethyl-4-nitrobenzene	[3]
InChI Key	RESTWAHJFMZUIZ-UHFFFAOYSA-N	[3]
SMILES	CCC1=CC=C(C=C1)-- INVALID-LINK--=O	[3]

**2. Synthesis and Manufacturing

The primary industrial and laboratory synthesis of **4-ethylnitrobenzene** is achieved through the electrophilic aromatic substitution (EAS) of ethylbenzene.[7] This reaction, known as nitration, typically employs a nitrating mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[7][8]

The ethyl group is an ortho-, para-directing activator, leading to a mixture of 2-ethylnitrobenzene and **4-ethylnitrobenzene** isomers.[9][10] The para isomer is generally favored due to reduced steric hindrance compared to the ortho position.[9]



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Caption: General experimental workflow for the synthesis of **4-ethylnitrobenzene**.

Experimental Protocol 1: Synthesis of 4-Ethylnitrobenzene via Nitration

This protocol describes a standard laboratory procedure for the nitration of ethylbenzene.

Materials:

- Ethylbenzene
- Concentrated Nitric Acid (~70%)
- Concentrated Sulfuric Acid (98%)
- Ice
- Deionized water
- 5% Sodium Bicarbonate (NaHCO₃) solution

- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Dichloromethane or other suitable organic solvent
- Round-bottom flask, dropping funnel, magnetic stirrer, separatory funnel, and distillation apparatus

Methodology:

- **Prepare Nitrating Mixture:** In a flask submerged in an ice-water bath, add a measured volume of concentrated sulfuric acid. While stirring, slowly add an equimolar amount of concentrated nitric acid, ensuring the temperature is maintained below 10°C .^[8]^[10]
- **Nitration Reaction:** Cool the ethylbenzene in a separate reaction flask to between 0 - 5°C . Slowly add the prepared nitrating mixture dropwise to the stirred ethylbenzene over 1-2 hours. The reaction is exothermic, and the temperature must be carefully controlled to not exceed 10°C to minimize side reactions.^[8]
- **Reaction Completion:** After the addition is complete, continue stirring the mixture at a controlled temperature (e.g., 10°C) for an additional hour to ensure the reaction proceeds to completion.^[8]
- **Work-up:** Carefully pour the reaction mixture over a large volume of crushed ice to quench the reaction.^[10] Transfer the entire mixture to a separatory funnel.
- **Separation and Neutralization:** Separate the lower aqueous layer. Wash the organic layer sequentially with cold water, a 5% sodium bicarbonate solution (to neutralize residual acid), and finally with brine.^[10]
- **Drying and Isolation:** Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (if used) via rotary evaporation.^[8]
- **Purification:** The resulting mixture of ortho and para isomers can be separated by fractional distillation under reduced pressure to yield pure **4-ethylnitrobenzene**.^[8]

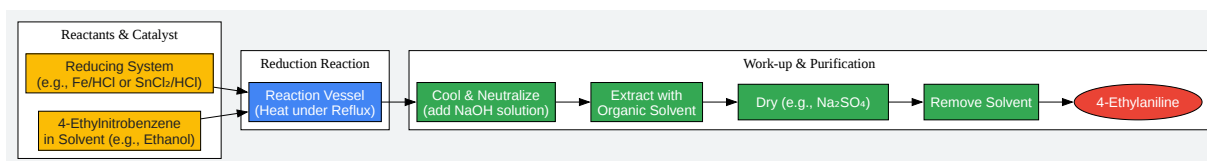
Key Chemical Reactions and Applications

4-EthylNitrobenzene is a valuable intermediate primarily used for the synthesis of other fine chemicals.^[1] Its applications are extensive in the pharmaceutical and dye industries.^{[1][11]}

- **Pharmaceuticals:** It serves as a key raw material for the production of broad-spectrum antibiotics such as chloramphenicol.^[11]
- **Dye Manufacturing:** It is a precursor in the synthesis of various dyes.^[1]
- **Chemical Synthesis:** Its most common chemical transformation is the reduction of the nitro group to form 4-ethylaniline, another crucial building block.

Reduction to 4-Ethylaniline

The reduction of the nitro group in **4-ethylNitrobenzene** to a primary amine is a fundamental and widely used transformation. This can be achieved using several methods, including catalytic hydrogenation or metal-acid systems.^{[9][12]}



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Caption: General workflow for the reduction of **4-ethylNitrobenzene**.

Experimental Protocol 2: Reduction of 4-EthylNitrobenzene with Tin and HCl

This protocol provides a classic method for the reduction of an aromatic nitro group.

Materials:

- **4-EthylNitrobenzene**
- Tin (Sn) metal powder or granules
- Concentrated Hydrochloric Acid (HCl)
- 10 M Sodium Hydroxide (NaOH) solution
- Diethyl ether or other suitable extraction solvent
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask, reflux condenser, ice bath, separatory funnel

Methodology:

- **Reaction Setup:** In a round-bottom flask, add **4-ethylNitrobenzene** and tin metal (typically 3-5 equivalents).[\[9\]](#)[\[12\]](#)
- **Acid Addition:** Slowly add concentrated hydrochloric acid in portions. The reaction is highly exothermic and may require cooling in an ice bath to control its rate.[\[9\]](#)
- **Reaction Completion:** Once the initial vigorous reaction subsides, heat the mixture under reflux for 1-3 hours to ensure the reduction is complete. The reaction can be monitored by Thin Layer Chromatography (TLC).[\[12\]](#)
- **Work-up:** Cool the reaction mixture to room temperature. Carefully neutralize the mixture by the slow addition of a concentrated NaOH solution until the solution is strongly basic (pH > 10). This will precipitate tin salts.[\[12\]](#)
- **Extraction:** Extract the aqueous layer multiple times with diethyl ether.[\[13\]](#)
- **Isolation and Purification:** Combine the organic extracts, wash with brine, and dry over anhydrous Na_2SO_4 . Filter and concentrate the solution under reduced pressure to afford crude 4-ethylaniline, which can be further purified by distillation.[\[13\]](#)

Toxicological and Safety Information

4-EthylNitrobenzene is a hazardous chemical that requires careful handling. It is classified as an irritant and is harmful to aquatic life.[3][4][6] Appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn at all times.[14] Work should be conducted in a well-ventilated fume hood.

Table 2: GHS Hazard and Safety Information for **4-EthylNitrobenzene**

Category	Code	Description	Reference(s)
Hazard Statements	H315	Causes skin irritation.	[3] [6]
	H319	Causes serious eye irritation.	
	H335	May cause respiratory irritation.	
	H402	Harmful to aquatic life.	
Precautionary Statements	P261	Avoid breathing dust/fume/gas/mist/vapors/spray.	[3]
	P273	Avoid release to the environment.	
	P280	Wear protective gloves/protective clothing/eye protection/face protection.	
	P302+P352	IF ON SKIN: Wash with plenty of soap and water.	
	P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	
	P501	Dispose of contents/container to an approved waste disposal plant.	[4] [15]

Spectroscopic Data

Detailed spectroscopic data is essential for the identification and characterization of **4-ethylnitrobenzene**. Comprehensive datasets, including IR, ^1H NMR, ^{13}C NMR, and mass spectrometry, are publicly available through curated scientific databases.

- NIST Chemistry WebBook: Provides access to IR spectra, mass spectra, and gas chromatography data.[16]
- PubChem: Contains computed properties, depositor-supplied synonyms, and links to various spectral data.[3]
- SpectraBase: Offers ^1H NMR, ^{13}C NMR, and IR spectra.[3]

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